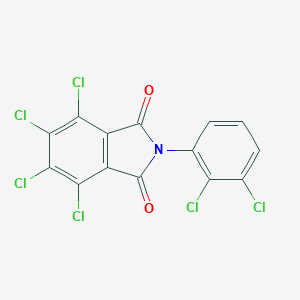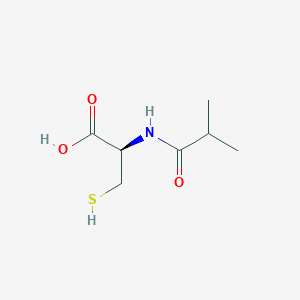
N-Isobutyryl-L-cystéine
Vue d'ensemble
Description
N-Isobutyryl-L-cysteine: is a chiral derivatizing agent widely used for the separation of amino acid enantiomers. It is known for its application in chiral derivatization, which is crucial for determining the enantiomeric purity of amino acids in various biological and pharmaceutical contexts .
Applications De Recherche Scientifique
N-Isobutyryl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a chiral derivatizing agent for the separation and analysis of amino acid enantiomers.
Biology: Helps in studying the enantiomeric composition of bioactive peptides and proteins.
Medicine: Used in pharmaceutical formulations to determine the enantiomeric purity of active ingredients.
Mécanisme D'action
Target of Action
N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of N-Isobutyryl-L-cysteine and the negative charge of single-stranded DNA .
Mode of Action
N-Isobutyryl-L-cysteine interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .
Biochemical Pathways
The biochemical pathways affected by N-Isobutyryl-L-cysteine are primarily related to the separation and identification of amino acid enantiomers .
Pharmacokinetics
As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers
Result of Action
The primary result of N-Isobutyryl-L-cysteine’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .
Action Environment
The action of N-Isobutyryl-L-cysteine can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .
Analyse Biochimique
Biochemical Properties
N-Isobutyryl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides and pharmaceutical formulations . It has also been employed along with gold particles on a monolayer surface to separate single-stranded DNA .
Cellular Effects
N-Isobutyryl-L-cysteine has shown to influence cell function. For example, it was found that the quantity of adhered cells on the L-N-Isobutyryl-L-cysteine surface was higher than that of the D surface, and the cells on the L surface more tended to deform and spread along the surface .
Molecular Mechanism
The mechanism of action of N-Isobutyryl-L-cysteine at the molecular level involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown that N-Isobutyryl-L-cysteine can interact with L-methotrexate, a chemotherapy agent and immune system suppressant .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Isobutyryl-L-cysteine has shown stability over time. For example, a study found that modifying the -NH3+ group in cysteine into imine to form N-Isobutyryl-L-cysteine substantially improved the cyclic stability while maintaining the high activity in the N-Isobutyryl-L-cysteine@AuNCs/rGO catalyst system .
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Isobutyryl-L-cysteine in animal models are limited, it has been used in studies involving animal models. For instance, gold nanoclusters functionalized with N-Isobutyryl-L-cysteine were used for the prevention of α-syn fibrillation in vitro, and in vivo experiments using mouse PD models showed amelioration of behavior disorders with this nanosystem .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of N-Isobutyryl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Isobutyryl-L-cysteine primarily undergoes derivatization reactions, where it reacts with various amino acids to form diastereomers. This reaction is crucial for the enantioseparation of amino acids .
Common Reagents and Conditions:
Reagents: o-Phthaldialdehyde, borate buffer
Conditions: The derivatization reaction typically occurs at room temperature with a reaction time of about 1 minute.
Major Products: The major products of these reactions are diastereomeric derivatives of amino acids, which can be separated and analyzed using chromatographic techniques .
Comparaison Avec Des Composés Similaires
N-Acetyl-L-cysteine: Another derivative of L-cysteine used for its antioxidant properties.
L-Cysteine: The parent compound of N-Isobutyryl-L-cysteine, used in various biochemical applications.
L-Cystine: An oxidized dimer form of L-cysteine, used in protein structure studies.
Uniqueness: N-Isobutyryl-L-cysteine is unique due to its specific application in chiral derivatization, which is not a primary function of the other similar compounds. Its ability to form stable diastereomeric derivatives makes it particularly valuable in the enantioseparation of amino acids .
Propriétés
IUPAC Name |
(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154424 | |
| Record name | N-Isobutyrylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124529-02-8 | |
| Record name | N-Isobutyrylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isobutyrylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



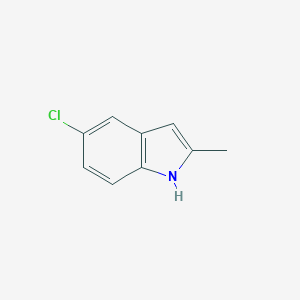
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

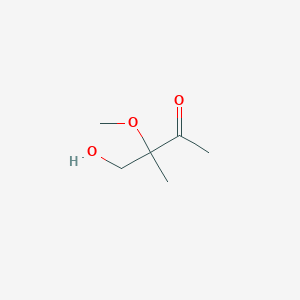


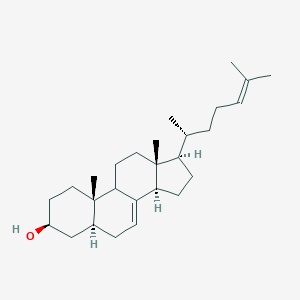
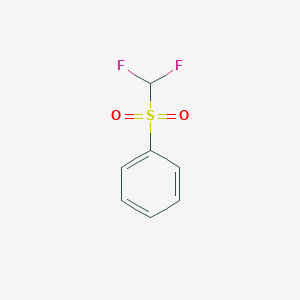
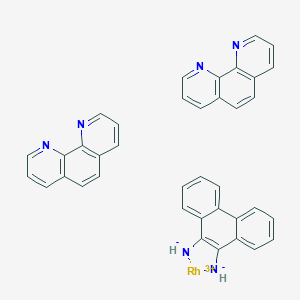

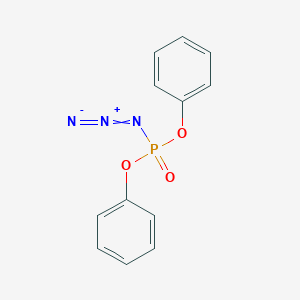
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)
